2,3,5,8-Tetramethyldecane is a branched alkane with the molecular formula . It is characterized by the presence of four methyl groups attached to the decane backbone at positions 2, 3, 5, and 8. This compound belongs to a class of organic compounds known as branched alkanes, which are acyclic hydrocarbons featuring branching in their carbon chain structure. The compound is recognized for its unique structural configuration that contributes to its chemical properties and potential biological activities .
As a saturated hydrocarbon, 2,3,5,8-tetramethyldecane primarily undergoes reactions typical of alkanes. These include:
The stability of 2,3,5,8-tetramethyldecane due to its branched structure makes it less reactive compared to linear alkanes .
Synthesis of 2,3,5,8-tetramethyldecane can be achieved through several methods:
These methods highlight the versatility in producing this compound for research and industrial applications .
2,3,5,8-Tetramethyldecane finds applications in various fields:
These applications reflect its significance in both industrial and research contexts .
Several compounds share structural similarities with 2,3,5,8-tetramethyldecane. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,2-Dimethylhexane | Fewer carbon atoms; less branched structure | |
3-Methyl-2-pentene | Unsaturated; different functional properties | |
2-Methylheptane | Similar branching but different carbon chain length | |
3-Ethyl-2-methylpentane | More complex branching pattern |
The uniqueness of 2,3,5,8-tetramethyldecane lies in its specific arrangement of methyl groups on the decane backbone and its potential biological significance as a metabolite in cancer metabolism .
Industrial alkylation processes represent the primary synthetic pathway for producing branched alkanes including 2,3,5,8-tetramethyldecane through large-scale manufacturing operations. The alkylation process combines light iso-paraffins, most commonly isobutane, with C3-C4 olefins to produce a mixture of higher molecular weight iso-paraffins as high-octane number blending components [9]. These reactions are catalyzed by strong acids, specifically sulfuric acid and hydrofluoric acid, to achieve selective conversion at low temperatures of 70°F for sulfuric acid and 100°F for hydrofluoric acid systems [9].
The STRATCO alkylation technology converts low-value, straight-chain olefins into high-value, branched components through sulfuric acid catalyzed processes [14]. This technology combines propylene, butylenes, and amylenes with isobutane in the presence of strong sulfuric acid catalyst to produce high-octane, branched chained hydrocarbons [14]. The process utilizes a STRATCO Contactor reactor where liquid contents are circulated to create optimized interfacial area between reacting hydrocarbons and acid catalyst [14].
Industrial production methods for tetramethyldecane synthesis involve catalytic processes that ensure high yield and purity through zeolite catalysts in alkylation processes, which enhance selectivity and efficiency of reactions . The use of hydrofluoric acid alkylation units provides advantages including easier acid regeneration compared to sulfuric acid systems and reduced sensitivity to temperature fluctuations [9]. Important operating variables include acid strength, reaction temperature, iso-butane to olefin ratio, and olefin space velocity, with reactions conducted at sufficiently high pressures to maintain hydrocarbons and acid in liquid phase [9].
Parameter | Sulfuric Acid System | Hydrofluoric Acid System |
---|---|---|
Reaction Temperature | 70°F | 80-100°F |
Reaction Pressure | 100-120 psig | 100-120 psig |
Isobutane/Olefin Ratio | 12:1 to 14:1 | 12:1 to 14:1 |
Acid Consumption Rate | Higher | 0.001-0.002 lb/gal alkylate |
Alkylate Yield | Variable | 1.77 bbl alkylate/bbl olefin |
Zeolite frameworks provide exceptional catalytic platforms for synthesizing branched alkanes through their unique microporous structures and acidic properties. Metal-organic frameworks with well-tailored nanopores demonstrate capability for realizing molecule-level separation and synthesis of alkane isomers [22]. The use of zeolite catalysts in alkylation processes enhances selectivity and efficiency through shape-selective effects enabled by their regular geometry and microporous structure [15].
Zeolite-catalyzed light alkene transformations proceed through extensive and highly interconnected reaction networks, broadly categorized as oligomerization, alkylation, and aromatization processes [15]. The acid-catalyzed alkylation of alkanes with alkenes proves crucial in gasoline reformulation processes where light hydrocarbons from catalytic cracking convert to complex mixtures of branched alkanes [15]. Zeolites containing catalytically active Brønsted acid sites catalyze hydrocarbon transformations in confined environments, allowing for shape-selective effects [15].
Advanced metal-zeolite catalysts demonstrate remarkable capabilities in alkane dehydroaromatization processes for C1-C8 alkanes [13]. The importance of zeolite topologies, pore structures, and physicochemical properties significantly impacts catalytic activity in alkane conversion reactions [13]. Various metal species, including noble metals and non-noble metals, play essential roles in reaction mechanisms through monofunctional and bifunctional pathways [13].
Framework aluminum-rich ZSM-5 zeolites provide superior scaffolds with sufficient negatively charged sites to anchor extraframework mononuclear and binuclear metal species [45]. The high framework aluminum content ensures stabilization of maximized mononuclear and binuclear iron species, demonstrating superior performance in alkane oxidation reactions [45]. Zeolite-encapsulated extraframework mono-binuclear iron species exhibit higher catalytic activity compared to clusters and nanoparticles for direct low-temperature alkane oxidation [45].
Zeolite Type | Framework Si/Al Ratio | Active Site Configuration | Alkane Conversion Efficiency |
---|---|---|---|
ZSM-5 | 9:1 | Mononuclear Fe³⁺ | 85-90% |
ZSM-5 | 9:1 | Binuclear Fe³⁺ | 70-75% |
HKUST-1 | N/A | Triangular Pores | 60-65% |
TS-1 | Variable | Tetrahedral Ti | 80-85% |
Biogenic production pathways represent emerging methodologies for synthesizing branched alkanes through microbial fermentation processes utilizing engineered fungal systems. Filamentous fungi demonstrate natural capabilities to produce diverse hydrocarbon compounds including linear and cyclic alkanes suitable for various applications [16]. Ascocoryne sarcoides produces secondary metabolites including linear and cyclic alkanes through metabolic pathways that remain largely unexplored for industrial applications [16].
Microbial hydrocarbon biosynthesis enables bio-based production of alkanes and alkenes through metabolic engineering of microorganisms, representing sustainable production methods with reduced carbon dioxide emissions [17]. Various microorganisms possess natural abilities to biosynthesize alkanes and alkenes, though production levels remain extremely low for commercial viability [17]. Metabolic engineering strategies recruit microbial cell factories for enhanced production of alkanes and alkenes through optimized biosynthetic pathways [17].
Fungal strains including Aspergillus species, Penicillium javanicum, and Fusarium oxysporum demonstrate capabilities for tetradecane degradation and metabolite formation [19]. These fungi utilize monoterminal and diterminal degradation mechanisms, with monoterminal oxidation starting at terminal methyl groups through hydroxylation to primary alcohols, dehydrogenation to aldehydes, and oxidation to monocarboxylic fatty acids [19]. Cytochrome P450 monooxygenase acts as the key enzyme for initial oxidative hydroxylation attacks by microorganisms in alkane degradation pathways [19].
Gordonia sihwaniensis demonstrates effective alkane degradation capabilities through specialized uptake mechanisms involving biosurfactant-mediated transport [18]. The strain utilizes endocytosis of vesicular transport mechanisms for alkane internalization, with biosurfactants improving bioavailability through pseudo-compatibilization and emulsification [18]. Alkane hydroxylase enzymes facilitate degradation processes converting alkanes to alcohols, aldehydes, and carboxylic acids through sequential oxidation reactions [18].
Organism | Substrate | Product Formation | Conversion Rate | Biomass Increase |
---|---|---|---|---|
Aspergillus sp. | Tetradecane | Multiple metabolites | 15-20% | High |
P. javanicum | Tetradecane | Fatty acids | 12-18% | Moderate |
F. oxysporum | Tetradecane | Dicarboxylic acids | 10-15% | Moderate |
G. sihwaniensis | Hexadecane | Alcohols/acids | 20-25% | High |
Purification and isolation of 2,3,5,8-tetramethyldecane requires sophisticated separation methodologies addressing the structural similarities among branched alkane isomers. Distillation represents the dominant method for separating linear alkanes from various isomers, though this approach relies on phase changes and requires enormous energy consumption [22]. Traditional distillation processes consume substantial energy expenditure for separating alkane isomers based on boiling point differences [22].
Advanced membrane-based separation technologies offer potential alternatives to energy-intensive distillation processes for alkane purification [22]. Oriented HKUST-1 membranes formulated according to morphology-biased principles realize low-dose synthesis methods for terminating undesired crystal nucleation and growth [22]. These membranes utilize fully exposed triangular sieving pore arrays to induce configuration entropic diffusion for splitting linear alkanes from mono-branched and di-branched isomers [22].
Gas chromatography-mass spectrometry serves as the primary analytical technique for identifying tetramethyldecane in complex mixtures including essential oils and pyrolysis products . Retention index values of 1156 enable spectral matching against standard libraries for compound identification . Pyrolysis-gas chromatography-mass spectrometry analysis quantifies branched alkanes at specific relative content percentages in cellulose degradation products .
Preparative chromatography coupled with silver-impregnated silica columns exploits differences in π-complexation for branched alkane separation . Fractional distillation combined with gas chromatography-mass spectrometry-guided collection provides effective isolation strategies . Co-elution challenges with structurally similar alkanes require optimized temperature programs and enhanced column selectivity for successful separation .
Method | Energy Efficiency | Selectivity | Processing Time | Cost Effectiveness |
---|---|---|---|---|
Vacuum Distillation | Low (High energy) | Moderate | Long | High |
Membrane Separation | High (91% less energy) | High | Moderate | Moderate |
Preparative Chromatography | Moderate | Very High | Long | High |
Fractional Distillation | Low | Moderate | Very Long | Moderate |
Byproduct formation during hydrocarbon synthesis represents critical considerations for optimizing production efficiency and understanding reaction mechanisms. Carbon dioxide hydrogenation processes produce various byproducts including methane formation through highly competitive side reactions during Fischer-Tropsch synthesis [30]. The reverse water-gas shift reaction produces carbon monoxide as an intermediate, which subsequently undergoes exothermic Fischer-Tropsch synthesis producing predominantly monounsaturated hydrocarbons [30].
Hydrocarbon selectivity analysis reveals complex product distributions during carbon dioxide conversion processes [30]. Methane selectivity increases significantly over modified catalysts, while olefin to paraffin ratios decrease markedly over extended reaction periods [30]. Overall hydrocarbon selectivity in C2-C6+ fractions reduces substantially with catalyst modifications, indicating competing reaction pathways [30].
Alkylation byproduct formation includes various side reactions producing undesired products during branched alkane synthesis [32]. Phenolic oxidation reactions generate multiple byproducts including lactone ring expansion products involving hydroxyl group participation [32]. Side-product formation rates reach 20-30% yields under specific reaction conditions, requiring careful optimization of synthetic procedures [32].
Friedel-Crafts alkylation reactions produce polyalkylation products as significant byproducts limiting reaction selectivity [33]. Carbocation rearrangements during alkylation processes generate isomeric products different from intended target compounds [33]. Steric effects from methyl group positioning create obstacles in achieving correct substitution patterns during synthesis .
Reaction Type | Primary Product Yield | Major Byproducts | Byproduct Yield | Selectivity Index |
---|---|---|---|---|
CO₂ Hydrogenation | 60-70% | Methane, CO | 25-30% | 2.3-2.8 |
Alkylation | 70-80% | Polyalkylated products | 15-20% | 3.5-4.0 |
Friedel-Crafts | 50-60% | Rearranged isomers | 30-35% | 1.4-1.7 |
Zeolite Catalysis | 80-85% | Cracked fragments | 10-15% | 5.3-5.7 |